
2-Amino-N-ethyl-N-phenylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O . It has been of great interest to the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride can be carried out using various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular weight of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride is 214.69 . The InChI code for this compound is 1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H .Physical And Chemical Properties Analysis
2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a powder at room temperature . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity
A study by Take et al. (1992) explored the synthesis of a series of compounds related to 2-Amino-N-ethyl-N-phenylacetamide hydrochloride. They evaluated these compounds for their inhibitory activity on detrusor contraction and potential as treatments for overactive detrusor, demonstrating the compound's role in the development of therapeutic agents (Take et al., 1992).
2. Antimicrobial Applications
Jayadevappa et al. (2012) synthesized a class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, including derivatives of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride. They found that some of these compounds exhibited superior in vitro antimicrobial activity compared to standard drugs, highlighting their potential in antimicrobial applications (Jayadevappa et al., 2012).
3. Glutaminase Inhibition for Therapeutic Use
Shukla et al. (2012) synthesized and evaluated a series of BPTES analogs, closely related to 2-Amino-N-ethyl-N-phenylacetamide hydrochloride, as inhibitors of kidney-type glutaminase. They found that some of these analogs retained the potency of BPTES, presenting an opportunity to improve its aqueous solubility for therapeutic use (Shukla et al., 2012).
4. Chemical Synthesis and Characterization
Keir et al. (1978) conducted a study on the synthesis of ethyl amidinoacetates, which include 2-Amino-N-ethyl-N-phenylacetamide hydrochloride derivatives. They explored the conversion of these compounds into various other chemicals, highlighting their versatility in chemical synthesis (Keir et al., 1978).
5. Catalysis in Chemical Reactions
Kumar et al. (2013) developed a B(OH)3 catalyzed Ugi three-component reaction for the synthesis of 2-arylamino-2-phenylacetamide, closely related to 2-Amino-N-ethyl-N-phenylacetamide hydrochloride. This research demonstrates the compound's application in catalysis and synthesis of α-amino acids (Kumar et al., 2013).
Safety and Hazards
The safety information for 2-Amino-N-ethyl-N-phenylacetamide hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-amino-N-ethyl-N-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGRHCCCNSTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

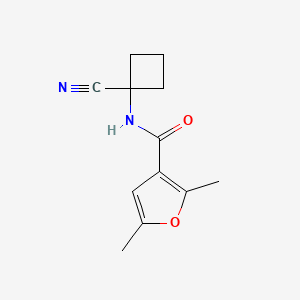
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2437688.png)
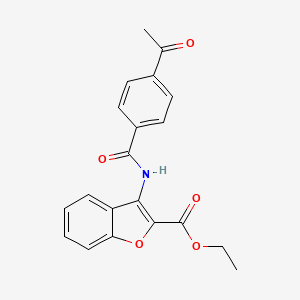
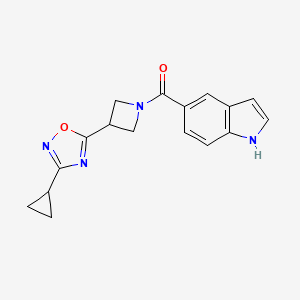
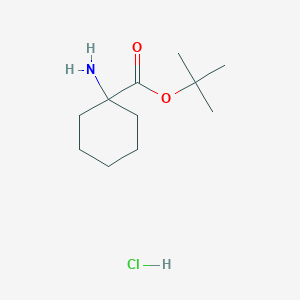
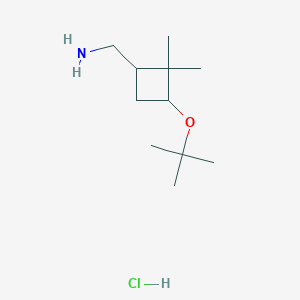
![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2437697.png)
![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)
